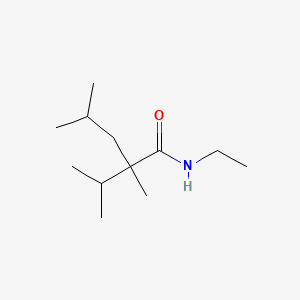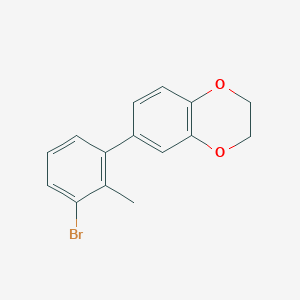
6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin is an organic compound that belongs to the class of benzodioxins. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further fused with a dihydrobenzodioxin moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-2-methylbenzoic acid.
Reduction: The 3-bromo-2-methylbenzoic acid is reduced to 3-bromo-2-methylbenzyl alcohol using a reducing agent such as lithium aluminum hydride.
Cyclization: The 3-bromo-2-methylbenzyl alcohol is then subjected to cyclization with catechol in the presence of a suitable catalyst to form the dihydrobenzodioxin ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The dihydrobenzodioxin ring can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like phenylboronic acid.
Oxidation: Oxidizing agents such as Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced benzodioxin derivatives.
Scientific Research Applications
6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methylphenylboronic acid
- 3-Bromo-2-methylbenzyl alcohol
- 2,3-Dihydro-1,4-benzodioxin derivatives
Uniqueness
6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin is unique due to its specific substitution pattern and the presence of the dihydrobenzodioxin ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H13BrO2 |
|---|---|
Molecular Weight |
305.17 g/mol |
IUPAC Name |
6-(3-bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C15H13BrO2/c1-10-12(3-2-4-13(10)16)11-5-6-14-15(9-11)18-8-7-17-14/h2-6,9H,7-8H2,1H3 |
InChI Key |
CSZWXZJVXBXPMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


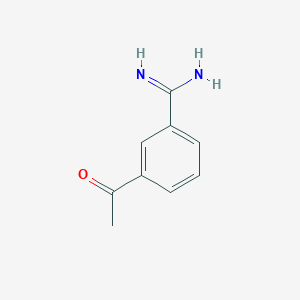
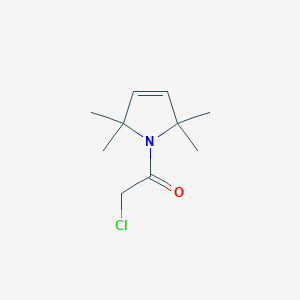
![7-isocyanatobenzo[a]anthracene](/img/structure/B13937345.png)

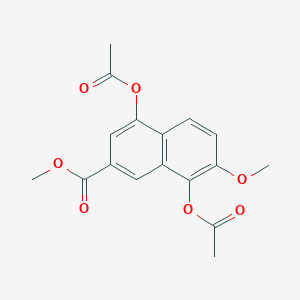
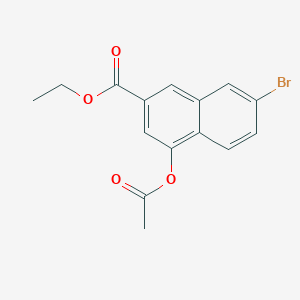

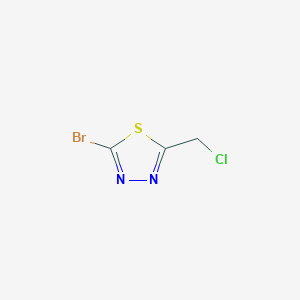
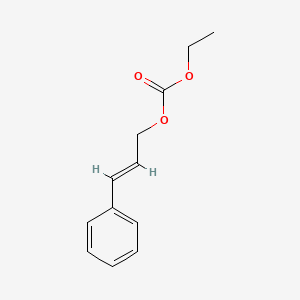
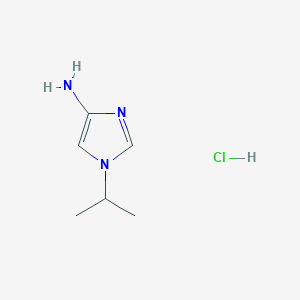
![1-(1-propylbenzimidazol-2-yl)-N,N-bis[(1-propylbenzimidazol-2-yl)methyl]methanamine](/img/structure/B13937393.png)
![3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937405.png)
![[2-(4-Methyl-imidazol-1-yl)-ethyl]-carbamic acid benzyl ester](/img/structure/B13937406.png)
